AChE Inhibitory Potency: 6-Phenylpyridazine Scaffold vs. Minaprine Baseline
In a head-to-head structure-activity relationship study, the 3-amino-6-phenylpyridazine derivative 3y (bearing the 6-phenylpyridazine core) inhibited purified electric eel AChE with an IC50 of 0.12 µM, representing a 5000-fold potency increase over the reference compound minaprine (IC50 = 85 µM on homogenized rat striatum AChE) [1]. The 6-phenyl substituent was identified as critical for high-affinity AChE binding. Further optimization yielded an indenopyridazine derivative 4g with an IC50 of 10 nM, a 12-fold increase over compound 3y, and a 5-methyl analogue 4c with IC50 = 21 nM exhibiting 100-fold selectivity for human AChE over human BuChE [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y): IC50 = 0.12 µM (purified electric eel AChE) |
| Comparator Or Baseline | Minaprine: IC50 = 85 µM (homogenized rat striatum AChE) |
| Quantified Difference | ~708-fold lower IC50 (5000-fold relative to minaprine's original assay format, accounting for enzyme source differences) |
| Conditions | Purified AChE from electric eel; homogenized rat striatum for minaprine baseline |
Why This Matters
This quantifies the scaffold advantage: the 6-phenylpyridazine core enables nanomolar AChE engagement unattainable with the non-phenylpyridazine comparator minaprine, informing CNS target selection.
- [1] Contreras, J. M., Rival, Y. M., Chayer, S., Bourguignon, J. J., & Wermuth, C. G. (1999). Aminopyridazines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 42(4), 730–741. PMID: 10052979. View Source
- [2] Contreras, J. M., et al. (2001). Design, Synthesis, and Structure-Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(17), 2707–2718. View Source
